molecular formula C18H17NO2 B2879757 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde CAS No. 95275-80-2

1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B2879757
CAS No.: 95275-80-2
M. Wt: 279.339
InChI Key: XBMCMJODXKLFGT-UHFFFAOYSA-N
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Description

1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a versatile N-benzyl indole derivative that serves as a key synthetic intermediate for developing novel therapeutic agents. Its primary research value lies in two prominent areas: as a precursor for potent tyrosinase inhibitors and as a scaffold for anticancer drug discovery. In medicinal chemistry, this compound is a crucial building block for synthesizing indole-based thiosemicarbazones, which have demonstrated significant activity as tyrosinase inhibitors . Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are highly sought after for potential applications in treating skin pigmentation disorders and preventing the enzymatic browning of food products . Furthermore, the N-benzyl indole core is a privileged structure in oncology research. Structural analogs of this aldehyde have been explored for their efficacy against aggressive cancers, including triple-negative breast cancer (TNBC), where they have shown promising activity by targeting pathways such as the epidermal growth factor receptor (EGFR) . The indole scaffold is widely recognized for its diverse biological activities and its ability to mimic peptide structures, facilitating strong interactions with various enzymatic targets . This makes this compound a valuable compound for researchers in drug discovery, particularly for designing and optimizing new inhibitors and anticancer agents.

Properties

IUPAC Name

1-benzyl-5-methoxy-2-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13-17(12-20)16-10-15(21-2)8-9-18(16)19(13)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMCMJODXKLFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, leading to diverse biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation . The methoxy and benzyl groups can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Variations in Substituents at Position 5

The C5 methoxy group in the target compound distinguishes it from analogs with alternative substituents:

Compound C5 Substituent Synthesis Method Key Properties/Applications Reference
Target Compound Methoxy (-OCH₃) Formylation of 1-benzyl-indole precursors Reactive aldehyde for thiosemicarbazones
5-Benzyloxy-1H-indole-2-carboxylic acid (15) Benzyloxy (-OBn) Cyclization of azidocinnamate esters, hydrolysis Antibacterial/antifungal applications
5-Bromo-1H-indole-3-carbaldehyde (61) Bromo (-Br) Vilsmeier-Haack formylation followed by NaBH₄ reduction Halogenated analog for cross-coupling reactions

Key Insights :

  • Electronic Effects : Methoxy (-OCH₃) is electron-donating, enhancing nucleophilicity at C3, while bromo (-Br) is electron-withdrawing, altering reactivity for electrophilic substitutions .
  • Synthetic Challenges : Introducing benzyloxy (-OBn) at C5 requires regioselective protection to avoid N-benzylation, as seen in the synthesis of 5-benzyloxy derivatives .

Variations in N1 Benzyl Substitution

The N1 benzyl group can be modified to alter steric and electronic properties:

Compound N1 Substituent Synthesis Method Key Properties Reference
Target Compound Benzyl (-CH₂C₆H₅) Alkylation of indole with benzyl halides Standard precursor for analogs
1-(3,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde 3,4-Dichlorobenzyl Alkylation with 3,4-dichlorobenzyl bromide Enhanced lipophilicity for CNS targeting
1-(2-Methoxybenzyl)-1H-indole-3-carbaldehyde 2-Methoxybenzyl Similar alkylation methods Steric hindrance impacts reactivity

Key Insights :

  • Steric Effects : Bulky substituents (e.g., 2-methoxybenzyl) may reduce reaction yields in subsequent aldehyde derivatization .

Functional Group Variations at C3

The C3 carbaldehyde is critical for further functionalization. Analogous compounds with alternative C3 groups include:

Compound C3 Functional Group Synthesis Method Applications Reference
Target Compound Carbaldehyde (-CHO) Vilsmeier-Haack reaction or oxidation Thiosemicarbazone synthesis
Indomethacin Acetic acid (-CH₂COOH) Friedel-Crafts acylation NSAID (anti-inflammatory)
3-(1-Benzyl-1H-imidazol-5-yl)-5-methoxy-1H-indole (49) Imidazole Condensation with imidazole derivatives Kinase inhibition studies

Key Insights :

  • Reactivity : The aldehyde group facilitates Schiff base formation (e.g., with thiosemicarbazides), whereas carboxylic acids (as in indomethacin) are suited for salt formation and hydrogen bonding .
  • Biological Activity : Imidazole-substituted analogs (e.g., compound 49) show promise in targeting enzymes like IDO1 (indoleamine 2,3-dioxygenase) .

Biological Activity

1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a notable derivative of indole, a significant heterocyclic compound widely studied for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of oncology, antimicrobial therapy, and anti-inflammatory treatments.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing several biochemical pathways involved in disease processes. The compound may act through:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, suggesting potential applications in dermatology.
  • Receptor Modulation : Indole derivatives often interact with serotonin receptors, which could provide insights into their effects on mood disorders and neuropharmacology.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Indole derivatives have demonstrated significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism involves:

  • Apoptosis Induction : Compounds similar to this compound have been observed to enhance caspase activity, leading to programmed cell death.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it may possess:

  • Broad-Spectrum Antimicrobial Effects : Studies show effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
CompoundMIC (µg/mL)Activity
This compound16Anti-MRSA
Related Indole Derivative≤0.25Anti-MRSA

Anti-inflammatory Properties

Indoles are known for their anti-inflammatory effects. The compound may modulate inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives, providing valuable insights into their potential therapeutic applications:

  • Anticancer Studies : A study focused on the synthesis and evaluation of indole derivatives showed that certain compounds could significantly inhibit the growth of cancer cells while exhibiting low cytotoxicity towards normal cells .
  • Antimicrobial Evaluation : In another study, various indole derivatives were screened for their activity against MRSA, revealing promising results for compounds with structural similarities to this compound .
  • Mechanistic Insights : Molecular docking studies indicated that these compounds could effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms .

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